
2-(4-Bromophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenoxy)propanamide is a chemical compound that belongs to the group of carboxamides. It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 .
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Bromophenoxy)propanamide has been reported in the literature. For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS). The structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenoxy)propanamide consists of a propanamide backbone with a bromophenoxy substituent at the 2-position . The compound has a molecular weight of 244.09 .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Toxicology
2,4,6-Tribromophenol, a compound related to 2-(4-Bromophenoxy)propanamide, is extensively produced as a brominated phenol. It plays a crucial role as an intermediate in the synthesis of brominated flame retardants and acts as a degradation product of these substances. It's also utilized as a pesticide and naturally produced by some aquatic organisms. Found ubiquitously in the environment, including aquatic matrices, house dust, and foodstuff, its presence is significant due to the potential exposure routes for humans. Despite its widespread occurrence, there's limited knowledge about its toxicokinetics and toxicodynamics, necessitating further research in these areas, especially considering the emergence of new flame retardants that can degrade into 2,4,6-tribromophenol (Koch & Sures, 2018).
Novel Brominated Flame Retardants
The prevalence of novel brominated flame retardants (NBFRs), including those related to 2-(4-Bromophenoxy)propanamide, has been escalating in indoor air, dust, consumer goods, and food. The increasing application of NBFRs calls for comprehensive research on their occurrence, environmental fate, and toxicity. Studies highlight that 28 out of 63 NBFRs lack substantial research and monitoring, indicating a pressing need for optimized analytical methods and further exploration of their effects in indoor environments, emission sources, and potential leaching. Substances like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP), and decabromodiphenyl ethane (DBDPE) are often found in high concentrations and warrant concern due to their potential risks (Zuiderveen, Slootweg, & de Boer, 2020).
Adsorption and Environmental Impact
The adsorption of phenoxy herbicides, including those structurally related to 2-(4-Bromophenoxy)propanamide, to soil, organic matter, and minerals has been a subject of extensive study. The sorption behavior of these compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D) and other related substances, can be understood based on soil parameters such as pH, organic carbon content, and extractable aluminum and iron. Understanding the sorption mechanisms is crucial for assessing the environmental impact and management of these herbicides (Werner, Garratt, & Pigott, 2012).
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDJWZQBGSKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387969 |
Source


|
| Record name | 2-(4-bromophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)propanamide | |
CAS RN |
360791-98-6 |
Source


|
| Record name | 2-(4-bromophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

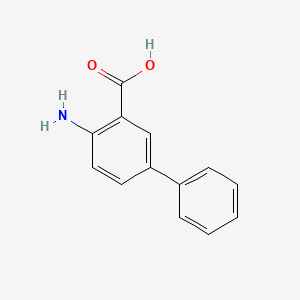
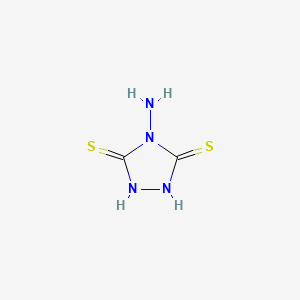


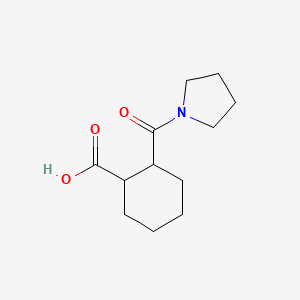
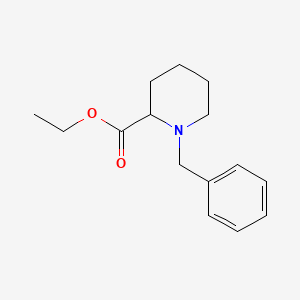
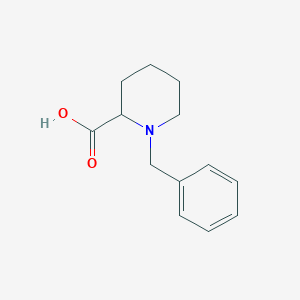
![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)

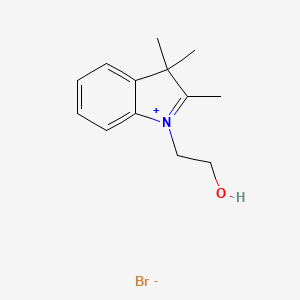
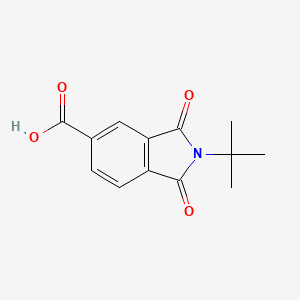
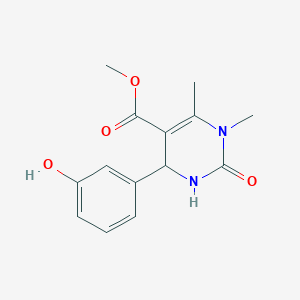
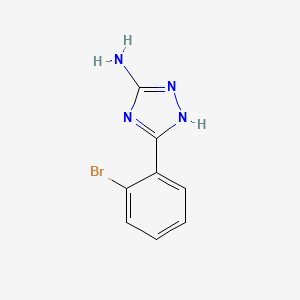
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)